molecular formula C10H11N3O2 B1601099 Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate CAS No. 61571-27-5

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate

Cat. No.: B1601099
CAS No.: 61571-27-5
M. Wt: 205.21 g/mol
InChI Key: GHPPPCRSQBZCLR-UHFFFAOYSA-N
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Description

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate is a high-value chemical scaffold in organic synthesis and medicinal chemistry research. This compound features an imidazo[1,2-a]pyrimidine core, a diazolopyrimidine structure known for its unique stereoelectronic properties resulting from its π-excessive (pyrrole-like) and π-deficient (pyridine-like) nitrogen atoms . This backbone is a structural analog of purines, which are commonly found in biologically active compounds, making it a privileged structure in the exploration of new therapeutic agents . The primary research applications of this compound and its derivatives span across multiple domains, most notably in drug discovery and materials science. Within medicinal chemistry, the imidazo[1,2-a]pyrimidine motif has demonstrated significant biological potential , with studies reporting derivatives exhibiting antileishmanial, anticancer, and antibacterial activities . Furthermore, its structural framework is actively investigated for the development of modular fluorophores due to its promising photophysical properties, indicating its utility in the design of novel optical materials and sensors . The ethyl ester functional group enhances the molecule's versatility, serving as a synthetic handle for further functionalization into amides or carboxylic acids, thus enabling the construction of more complex molecular libraries. This product is intended for research purposes as a key synthetic intermediate. It is strictly for use in laboratory settings. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2-imidazo[1,2-a]pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-8-7-13-5-3-4-11-10(13)12-8/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPPPCRSQBZCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492497
Record name Ethyl (imidazo[1,2-a]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61571-27-5
Record name Ethyl (imidazo[1,2-a]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Aminopyridines with α-Bromo Ketones/Ester Derivatives

A widely adopted and efficient synthetic route for ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate involves the cyclization of 2-aminopyridine derivatives with α-bromo esters such as ethyl bromoacetate or α-bromo ketones under reflux conditions in ethanol or other suitable solvents.

  • Stepwise Description:
    • Preparation of α-Bromo Ester Intermediate: Ethyl acetoacetate is brominated using bromine in acetic acid at room temperature to yield α-bromoacetoacetate intermediates with high selectivity and yields (~92%).
    • Cyclization Reaction: The α-bromo ester intermediate is reacted with 2-aminopyridine in the presence of a base such as sodium bicarbonate (NaHCO3) in ethanol under reflux conditions. This reaction facilitates nucleophilic substitution followed by intramolecular cyclization to form the imidazo[1,2-a]pyrimidine ring system bearing the ethyl acetate substituent at position 2.
    • Yield and Purification: The ethyl imidazo[1,2-a]pyridin-2-yl-acetate derivatives are isolated in excellent yields, typically ranging from 85% to 91%, depending on the substituents on the pyridine ring and reaction conditions.
Step Reagents/Conditions Outcome/Yield
Bromination Ethyl acetoacetate, Br2, AcOH, RT α-Bromo ester, 92%
Cyclization 2-Aminopyridine, NaHCO3, EtOH, reflux Ethyl imidazo[1,2-a]pyridin-2-yl-acetate, 85–91%

Palladium-Catalyzed Borylation and Subsequent Cyclization

Another sophisticated method involves the preparation of boronic acid pinacol esters of imidazo[1,2-a]pyridine derivatives, which can be further functionalized to yield this compound or related compounds.

  • Key Reaction Steps:
    • Borylation: Starting from 2-amino-5-halopyridine (X = Br, I, Cl), a palladium-catalyzed borylation is performed using pinacol diboron and potassium acetate in 1,4-dioxane at 70–100 °C under nitrogen atmosphere for 5–20 hours. The reaction yields the corresponding 2-aminopyridine boronic acid pinacol ester with high purity and yields up to 99% after purification.
    • Cyclization with Chloroacetaldehyde: The boronic ester intermediate is then reacted with chloroacetaldehyde (40% aqueous solution) in ethanol under reflux for approximately 4 hours. After adjusting pH and extraction, the imidazo[1,2-a]pyridine derivative bearing the acetate moiety is isolated with yields around 67.3%.
Step Reagents/Conditions Outcome/Yield
Borylation 2-Amino-5-bromopyridine, pinacol diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80 °C, 16 h 2-Aminopyridine boronic ester, 90–99%
Cyclization Boronic ester, chloroacetaldehyde (40% aq.), EtOH, reflux, 4 h Imidazo[1,2-a]pyridine acetate, 67.3%

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has been employed to improve reaction times and yields for imidazo[1,2-a]pyrimidine derivatives, including this compound analogs.

  • Method Highlights:
    • Microwave irradiation accelerates the Schiff base formation and cyclization steps, reducing reaction times from hours to minutes while maintaining or improving yields.
    • This green chemistry approach minimizes by-products and enhances purity.
    • The technique is particularly useful when synthesizing imidazo[1,2-a]pyrimidine derivatives bearing additional functional groups such as imines or amines, which can be further reduced or modified.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield Range (%) Notes
Cyclization with α-Bromo Esters 2-Aminopyridine, α-bromoacetate NaHCO3, EtOH, reflux 85–91 Straightforward, high yield, scalable
Pd-Catalyzed Borylation + Cyclization 2-Amino-5-bromopyridine, pinacol diboron, chloroacetaldehyde Pd catalyst, KOAc, 1,4-dioxane, reflux 67–99 High purity, multi-step, suitable for derivatives
Microwave-Assisted Synthesis Imidazo[1,2-a]pyrimidine aldehydes + amines Microwave irradiation, short reaction time Moderate to good Ecofriendly, rapid synthesis

Research Findings and Practical Considerations

  • The palladium-catalyzed borylation method offers excellent yields and purity but requires careful control of inert atmosphere and catalyst loading.
  • Cyclization with α-bromo esters is a classical method, well-documented for its simplicity and efficiency, making it suitable for large-scale synthesis.
  • Microwave-assisted methods provide a modern alternative to traditional heating, optimizing reaction times and reducing energy consumption.
  • Purification steps commonly involve filtration, extraction, and recrystallization or column chromatography to ensure high purity of the final product.
  • Reaction monitoring by thin-layer chromatography (TLC) and characterization by nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs that retain the imidazo[1,2-a]pyrimidine core .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of new derivatives with enhanced properties. The compound is particularly valuable in the synthesis of imidazo[1,2-a]pyridine derivatives, which are known for their biological activities.

Biological Activities

The biological activities of this compound have been extensively researched, revealing its potential as an enzyme inhibitor and receptor modulator . It exhibits significant pharmacological properties that make it a candidate for drug development.

Pharmacological Properties

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyrimidines possess substantial antimicrobial properties, making them suitable for developing new antibiotics .
  • Anticancer Potential : The compound has been explored for its anticancer effects, with various derivatives demonstrating activity against different cancer cell lines. For instance, imidazo[1,2-a]pyrimidine derivatives have been linked to anticancer mechanisms through apoptosis induction in cancer cells .
  • Anti-inflammatory Effects : this compound has shown promise in reducing inflammation in preclinical models, indicating its potential use in treating inflammatory diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a lead compound for developing novel drugs targeting various diseases.

Case Studies

  • A study reported the synthesis of imidazo[1,2-a]pyridine derivatives that displayed potent activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as ≤0.006 μM against resistant strains .
  • Another investigation highlighted the potential of imidazo[1,2-a]pyridine-based compounds as acetylcholinesterase inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer's .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of new materials and chemical processes. Its unique structural features contribute to advancements in organic electronics and photochemical sensors due to its fluorescent properties.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Chemical SynthesisBuilding block for heterocyclic compoundsSynthesis of imidazo derivatives
Biological ActivityAntimicrobial, anticancer, anti-inflammatoryActive against Mycobacterium tuberculosis
Medicinal ChemistryLead compound for drug developmentPotent AChE inhibitors
Industrial UsesDevelopment of materials and chemical processesOrganic electronics and photochemical sensors

Mechanism of Action

The mechanism of action of ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Biological Activity

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Overview of the Compound

This compound features an imidazo[1,2-a]pyrimidine core, which is known for its ability to interact with various biological targets. This compound has been studied for its potential roles as an antibacterial, antifungal, antiviral, and anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interactions : Similar compounds have been shown to interact with γ-aminobutyric acid (GABA) receptors and other molecular targets involved in inflammation and cell proliferation.
  • Biochemical Pathways : Research indicates that derivatives of this compound can affect pathways related to inflammation and viral replication, as well as inhibit cancer cell proliferation .

Pharmacological Activities

The compound exhibits a wide range of pharmacological activities:

  • Antimicrobial Activity : Studies have demonstrated the effectiveness of imidazo[1,2-a]pyrimidine derivatives against various bacterial and fungal strains. For instance, certain derivatives showed significant inhibition against MCF-7 breast cancer cells with IC50 values ranging from 35.1 μM to 43.4 μM .
  • Antiviral Properties : this compound has been explored for its potential antiviral effects. Research into related compounds suggests that they may inhibit viral replication through interference with specific viral enzymes or receptors .
  • Anti-inflammatory Effects : The anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives has been documented in several studies. For example, compounds have been shown to reduce leukocyte functions and inflammatory responses in vitro and in vivo models .

Table 1: Summary of Biological Activities

Activity TypeReference StudyIC50 Values (μM)
Antitumor Activity 35.1 - 43.4
Antimicrobial Activity Varies by strain
Anti-inflammatory , Not specified

Case Study: Antitumor Activity

In a study focused on the anticancer properties of this compound derivatives, researchers found that certain compounds exhibited potent cytotoxic effects against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through modulation of apoptotic gene expression ratios (Bax/Bcl-2), highlighting the potential for these compounds in cancer therapy .

Case Study: Anti-inflammatory Response

Another investigation assessed the anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives using a mouse air pouch model. Results indicated that these compounds significantly reduced inflammation markers and leukocyte infiltration compared to control groups, suggesting their utility in treating inflammatory diseases .

Q & A

Basic Question: What are common synthetic strategies for preparing ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate?

Methodological Answer:
this compound is typically synthesized via cyclocondensation reactions. A widely used approach involves reacting 2-aminopyrimidine derivatives with ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate in refluxing 1,2-dimethoxyethane (DME) for 48 hours . Post-synthesis, the ester group can be hydrolyzed to the carboxylic acid derivative using LiOH in ethanol, followed by acidification with HCl. This method is scalable and yields crystalline products suitable for structural characterization via X-ray crystallography .

Advanced Question: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:
Optimization involves adjusting catalysts, solvents, and temperature. For example, using trimethyl aluminum (Me₃Al) as a catalyst in dichloromethane under reflux enhances amidation reactions of ethyl imidazo[1,2-a]pyridin-2-yl-acetates with aromatic amines, achieving yields >80% . Solvent polarity also plays a role: polar aprotic solvents like acetonitrile (ACN) improve reactivity in coupling reactions, as evidenced by the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for carboxylate activation .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • X-ray crystallography : Resolves bond angles and planarity of the fused imidazo-pyrimidine ring system (e.g., C10–N1–C7 angle: 111.84°) .
  • ¹H/¹³C NMR : Confirms substituent positions; methylene protons adjacent to the ester group appear as triplets near δ 4.2 ppm .
  • IR spectroscopy : Ester carbonyl stretching vibrations are observed at ~1730 cm⁻¹ .

Advanced Question: How do structural modifications (e.g., N-substitution) impact the reactivity of this compound?

Methodological Answer:
N-substitution alters electronic and steric properties. For instance, introducing electron-withdrawing groups (e.g., -NO₂) at the pyrimidine ring increases electrophilicity, facilitating nucleophilic substitutions. Conversely, bulky N-benzyl groups hinder amidation reactions due to steric hindrance, requiring higher temperatures or prolonged reaction times . Computational studies (e.g., DFT) can predict substituent effects on charge distribution and reactivity .

Basic Question: What are the typical applications of this compound in drug discovery?

Methodological Answer:
This compound serves as a precursor for bioactive derivatives. For example, hydrolysis to the carboxylic acid enables coupling with amines to form acetamides with sedative or antitumor activity . Derivatives like 2-(1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyrimidines exhibit hypnotic effects, as demonstrated by in vivo studies showing dose-dependent sedation .

Advanced Question: How can researchers resolve contradictions in spectral data for imidazo[1,2-a]pyrimidine derivatives?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For example, Hirshfeld surface analysis combined with X-ray diffraction can distinguish between keto-enol tautomers . If spectral data conflicts with computational predictions (e.g., DFT), refine calculations by including solvent effects or using higher-level basis sets (e.g., B3LYP/6-311++G**) .

Advanced Question: What strategies enable the synthesis of multi-functionalized imidazo[1,2-a]pyrimidine derivatives from this compound?

Methodological Answer:
Multi-step functionalization involves:

Hydrolysis : Convert the ester to a carboxylic acid using LiOH/EtOH .

Amidation : Couple with benzylamine derivatives using EDC/DMAP .

Heterocycle fusion : Introduce oxadiazole or thiadiazole rings via cyclization with hydrazine hydrate or polyphosphoric acid .
For example, heating with hydrazine hydrate and Pd/C at 50°C yields 2-(4-aminophenyl)imidazo[1,2-a]pyrazine derivatives with 81–91% yields .

Basic Question: What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:
Crystallization difficulties arise from the compound’s low solubility in non-polar solvents. Recrystallization from ethyl acetate/water mixtures (1:3 v/v) at reduced temperatures (0–5°C) produces high-purity crystals . Slow evaporation from ethanol is another effective method, yielding monoclinic crystals suitable for single-crystal X-ray studies .

Advanced Question: How can computational methods guide the design of imidazo[1,2-a]pyrimidine-based ligands?

Methodological Answer:
Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models predict binding affinities for targets like benzodiazepine receptors. For example, docking studies with AutoDock Vina can optimize substituents on the acetamide sidechain to enhance interactions with hydrophobic pockets . Additionally, MD (Molecular Dynamics) simulations assess ligand stability in binding sites over 100-ns trajectories .

Advanced Question: What experimental and analytical approaches validate the purity of this compound in multi-step syntheses?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection at 254 nm; retention times should match standards .
  • TLC : Monitor reactions using silica gel plates with ethyl acetate/hexane (3:7) eluent; Rf ≈ 0.4 for the pure ester .
  • Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate
Reactant of Route 2
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Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate

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